molecular formula C20H15Cl2NO2 B15043125 N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide

N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide

Cat. No.: B15043125
M. Wt: 372.2 g/mol
InChI Key: HQDJWRNTDOJBCL-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide typically involves the reaction of 4-(benzyloxy)aniline with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide is unique due to the presence of both benzyloxy and dichlorobenzamide moieties, which confer distinct chemical and biological properties. The dichlorobenzamide group enhances its reactivity towards nucleophilic substitution, while the benzyloxy group may influence its interaction with biological targets .

Properties

Molecular Formula

C20H15Cl2NO2

Molecular Weight

372.2 g/mol

IUPAC Name

3,4-dichloro-N-(4-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C20H15Cl2NO2/c21-18-11-6-15(12-19(18)22)20(24)23-16-7-9-17(10-8-16)25-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,24)

InChI Key

HQDJWRNTDOJBCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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